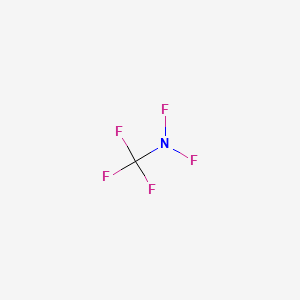

Pentafluoromethylamine

Description

Structure

3D Structure

Properties

CAS No. |

335-01-3 |

|---|---|

Molecular Formula |

CF5N |

Molecular Weight |

121.009 g/mol |

IUPAC Name |

N,N,1,1,1-pentafluoromethanamine |

InChI |

InChI=1S/CF5N/c2-1(3,4)7(5)6 |

InChI Key |

SPIJXNSIVIGRKN-UHFFFAOYSA-N |

Canonical SMILES |

C(N(F)F)(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Pentafluoromethylamine and Its Derivatives

Historical Development of Perfluoroalkylamine Synthesis

The synthesis of perfluoroalkylamines has a rich history rooted in the broader development of organofluorine chemistry. Early methods for the preparation of perfluoroalkylamines often involved harsh reaction conditions and reagents that are now considered less favorable due to safety and environmental concerns. One of the historical approaches to synthesizing perfluoroalkylamines with the general formula RբCH₂NH₂, where Rբ is a perfluoroalkyl group, involved the reaction of a perfluoroalkylsulfonyl ester with an excess of ammonia (B1221849). This reaction was typically carried out under pressure and at elevated temperatures, often in the presence of a solvent like dimethylformamide (DMF).

Another notable early method for the creation of fluorinated amines involved the use of toxic difluorophosgene derivatives. However, due to the hazardous nature of these reagents, more environmentally benign alternatives have since been developed. These newer methods often rely on the in-situ generation of difluorophosgene from a trifluoromethoxy anion or the use of other difluorocarbene sources in the presence of an oxidant.

Contemporary Synthetic Routes to Pentafluoromethylamine

Modern synthetic chemistry has seen the development of more refined and selective methods for the synthesis of this compound. These contemporary routes can be broadly categorized into direct fluorination, nucleophilic fluorination, and electrophilic fluorination strategies.

Direct Fluorination Approaches

Direct fluorination involves the reaction of a substrate with elemental fluorine (F₂), often diluted with an inert gas to control its high reactivity. While conceptually straightforward, the direct fluorination of organic molecules, particularly amines, is a challenging process due to the high exothermicity of the reaction and the potential for fragmentation and the formation of a complex mixture of products.

The direct fluorination of ethylamine (B1201723) to produce this compound is not a commonly employed synthetic route due to the difficulty in controlling the reaction to achieve selective fluorination of the ethyl group without significant degradation of the amine functionality. The high reactivity of elemental fluorine tends to lead to over-fluorination and the formation of various byproducts.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a widely used and versatile method for the introduction of fluorine into organic molecules. This strategy involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source.

A variety of nucleophilic fluorinating reagents are available, each with its own reactivity profile and applications. The choice of reagent is critical and depends on the substrate and the desired reaction conditions.

| Reagent Class | Examples | Characteristics |

| Alkali Metal Fluorides | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Readily available and inexpensive, but often require harsh reaction conditions due to low solubility in organic solvents. |

| Ammonium Fluorides | Tetrabutylammonium Fluoride (TBAF) | More soluble in organic solvents, allowing for milder reaction conditions. |

| Amine/HF Reagents | Triethylamine tris(hydrofluoric acid) (Et₃N·3HF), Olah's Reagent (Pyridine-HF) | Offer a source of "naked" fluoride and are effective for a range of fluorination reactions. |

| Sulfur-Based Reagents | Diethylaminosulfur Trifluoride (DAST) | Useful for the conversion of alcohols to alkyl fluorides. |

The synthesis of this compound via a nucleophilic pathway could conceptually involve the reaction of a suitable precursor, such as a 2,2-dihalo- or 2,2,2-trihaloethylamine derivative, with a nucleophilic fluoride source. For instance, a compound like 2,2-difluoro-1-tosyloxyethane could potentially be a substrate for nucleophilic fluorination to introduce the remaining fluorine atoms.

The most common mechanism for nucleophilic fluorination at a saturated carbon center is the Sₙ2 (bimolecular nucleophilic substitution) reaction. ucla.edu In this process, the fluoride ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. ucla.edu

The efficiency of the Sₙ2 reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the steric hindrance around the reaction center. Good leaving groups, such as tosylates, mesylates, and halides (iodide and bromide), are typically employed. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often used to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

For aromatic systems, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, this is less relevant to the synthesis of the aliphatic this compound.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic source of fluorine. These reagents contain a fluorine atom that is electron-deficient and can be attacked by a nucleophile.

The development of stable and selective electrophilic fluorinating reagents has been a significant advancement in organofluorine chemistry. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now commercially available and widely used. wikipedia.org

The synthesis of this compound via an electrophilic fluorination route is less common. It would conceptually involve the reaction of a pre-fluorinated, nucleophilic precursor with an electrophilic fluorine source. However, the direct electrophilic amination of a perfluorinated alkane like perfluoroethane is a challenging transformation. Electrophilic amination typically involves the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.org A more plausible, though still challenging, approach could be the electrophilic fluorination of a partially fluorinated ethylamine derivative.

Utilization of Electrophilic Fluorinating Reagents

The direct introduction of fluorine atoms into organic molecules is a pivotal strategy in the synthesis of organofluorine compounds, including those containing the pentafluorosulfanyl (SF₅) group. Electrophilic fluorination, which involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source, stands out as a significant method. wikipedia.org While elemental fluorine (F₂) and reagents with oxygen-fluorine bonds can be used, safety and stability concerns have led to the widespread adoption of reagents featuring a nitrogen-fluorine (N-F) bond. wikipedia.orgmt.com These N-F reagents are broadly categorized as neutral or cationic and can have either sp²- or sp³-hybridized nitrogen atoms. wikipedia.org

The efficacy of electrophilic N-F reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom, which diminishes the electron density on the fluorine atom, thereby increasing its electrophilicity. wikipedia.org While N-fluorosulfonamides are considered relatively weak fluorinating agents, N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), are highly effective and commonly employed. wikipedia.org The use of cationic nitrogen salts further amplifies the rate and yield of electrophilic fluorination by drawing more electron density away from the fluorine atom. wikipedia.org

Commonly used electrophilic fluorinating agents include:

N-fluoro-o-benzenedisulfonimide (NFOBS) wikipedia.org

N-fluorobenzenesulfonimide (NFSI) wikipedia.orgalfa-chemistry.com

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) wikipedia.orgacs.org

N-fluoropyridinium salts alfa-chemistry.comacs.org

These reagents have been successfully applied to fluorinate a variety of substrates, including olefins, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.com For instance, Selectfluor® is known for its high thermal stability, low toxicity, and strong oxidizing properties, making it suitable for fluorinating enamines, dicarbonyl compounds, and electron-rich aromatic systems to produce fluorinated products in high yields. alfa-chemistry.com

In the context of synthesizing complex molecules, such as those for positron emission tomography (PET), the development of electrophilic fluorinating reagents derived from fluoride is crucial. nih.gov A notable advancement is the development of a palladium-based electrophilic fluorination reagent that can be synthesized from fluoride and is capable of transferring its entire fluorine content in an electrophilic manner. nih.gov This is particularly significant for late-stage fluorination, a critical process for creating PET tracers. nih.gov

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Key Characteristics |

|---|---|---|

| N-fluoro-o-benzenedisulfonimide | NFOBS | Effective electrophilic fluorinating agent. wikipedia.org |

| N-fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high fluorination ability. wikipedia.orgalfa-chemistry.com |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, mild conditions, and wide applicability. wikipedia.orgacs.org |

| N-fluoropyridinium salts | - | Cationic reagents with enhanced reactivity. alfa-chemistry.comacs.org |

Mechanistic Pathways of Electrophilic Introduction of Fluorine

The precise mechanism of electrophilic fluorination remains a subject of ongoing investigation and debate. wikipedia.org Two primary pathways are often considered: a concerted Sₙ2-type mechanism and a stepwise single-electron transfer (SET) process. wikipedia.org

Evidence supporting the Sₙ2 mechanism includes studies where aryl Grignard reagents and aryllithiums, which have different tendencies to undergo SET, provide similar yields of fluorobenzene (B45895) when reacted with N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org Additionally, experiments using radical probes like 5-hexenyl and cyclopropyl (B3062369) enol ethers have not yielded the rearranged products that would be expected from a radical intermediate, further favoring the Sₙ2 pathway in those specific cases. wikipedia.org

On the other hand, a SET mechanism is also plausible under certain conditions. For example, the electrophilic fluorination of some substrates is proposed to proceed through a single electron transfer, followed by the transfer of a fluoride ion from a Pd(III)-F intermediate, and then a second SET. nih.gov

Kinetic isotope effect studies (kH/kD) in the electrophilic fluorination of aromatic compounds using N-F reagents have shown small values, typically between 0.86 and 1.00. researchgate.net This suggests a polar reaction mechanism where the elimination of a proton from the Wheland intermediate (σ-complex) is not the rate-limiting step. researchgate.net Furthermore, the fluorination of 1,3,5-trideuterobenzene has been observed to involve a 1,2-migration of hydrogen and deuterium (B1214612) atoms, which can influence the isomeric distribution of the final fluorinated products. researchgate.net

In the context of palladium-catalyzed electrophilic fluorination, a Pd(IV) complex can capture a fluoride ion to form a Pd(IV)-F intermediate. nih.gov The subsequent transfer of fluorine is thought to occur via a single electron reduction of the Pd(IV)-F species, followed by fluoride ion transfer and a second SET. nih.gov This mechanism is consistent with the fluorination of activated double bonds and arylsilver compounds. nih.gov

Radical-Mediated Synthesis of this compound Analogs

Radical-mediated reactions offer a powerful alternative for the synthesis of complex molecules containing the pentafluorosulfanyl (SF₅) group. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

One notable example involves the use of the greenhouse gas SF₅CF₃ as a source for trifluoromethyl radicals (•CF₃) in a photocatalytic process. rsc.org Using an iridium-based photoredox catalyst, SF₅CF₃ can be activated to generate •CF₃ radicals, which can then be used for the trifluoromethylation of aromatic compounds. rsc.org A proposed mechanism for this transformation involves the reduction of the photocatalyst by a sacrificial electron donor, followed by a single-electron transfer from the reduced photocatalyst to SF₅CF₃, leading to its fragmentation into a •CF₃ radical and an SF₅⁻ anion. rsc.org

Electrochemical Synthesis in Organofluorine Chemistry

Electrochemical synthesis, or electrosynthesis, has emerged as a green and sustainable method in organofluorine chemistry. acs.org It provides an alternative to traditional methods that often require hazardous reagents. acs.org This technique is based on the transfer of electrons between a substrate and an electrode to facilitate the formation of carbon-fluorine bonds. numberanalytics.com

There are several electrochemical techniques employed in the synthesis of organofluorine compounds:

Anodic fluorination: This involves the oxidation of an organic substrate at an anode, leading to the formation of a fluorinated compound. numberanalytics.com

Cathodic reduction: This technique involves the reduction of an organic substrate at a cathode to produce a fluorinated compound. numberanalytics.com

Electrochemical fluorination using fluorine gas: This method utilizes fluorine gas as the fluorinating agent within an electrochemical cell. numberanalytics.com

A well-established industrial process is the Simons process, which involves the electrolysis of a solution of an organic compound in hydrogen fluoride. wikipedia.org This method is used to produce perfluorinated amines, ethers, and carboxylic acids. wikipedia.org Another commercialized route is the Phillips Petroleum process, which is typically used for volatile hydrocarbons and chlorohydrocarbons at porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride. wikipedia.org

Selective electrochemical fluorination to produce mono- or difluorinated products is often carried out in aprotic solvents containing fluoride ions. acs.org The choice of the supporting fluoride salt and the electrolytic solvent is critical for achieving efficient and selective fluorination. acs.org Recent advancements have also demonstrated the use of hexafluorosilicate (B96646) salts, an inexpensive and widely available fluorine source, for electrochemical decarboxylative fluorination. acs.org

Electrochemical methods have also been applied to the synthesis of sulfonyl fluorides. For instance, the electrochemical synthesis of a series of sulfonyl fluorides has been achieved using Et₃N-3HF as the fluoride source and aryl/alkyl sulfinic salts as the sulfur source, without the need for an external oxidant. researchgate.net

Advanced Synthetic Techniques for this compound

Photoredox Catalysis in Fluorination Reactions

Visible-light photoredox catalysis has become a prominent and powerful tool in modern synthetic organic chemistry, offering mild reaction conditions, high functional group tolerance, and access to unique mechanistic pathways. mdpi.com This strategy has been successfully applied to the synthesis of various fluorinated compounds, including those containing the pentafluorosulfanyl (SF₅) group.

One innovative approach utilizes photoredox catalysis to access SF₅-substituted compounds. thieme.de For example, SF₅-substituted aromatic radicals can be generated and added to styrene (B11656) scaffolds. thieme.de This method provides a straightforward route to a variety of molecules containing the SF₅ motif. thieme.de

In another application, sulfur hexafluoride (SF₆), a relatively inert and non-toxic gas, can be activated through photoredox catalysis to serve as a pentafluorosulfanylation reagent. nih.gov This allows for the one-step synthesis of ethers with a vicinal SF₅ substituent. nih.gov The proposed mechanism involves the photocatalytic activation of SF₆ by a photosensitizer, such as N-phenylphenothiazine. nih.gov The excited photocatalyst can then engage in electron transfer processes that ultimately lead to the formation of an SF₅ radical, which can then react with a suitable substrate. nih.gov

Photoredox catalysis has also been employed for the trifluoromethylation of aromatic compounds using SF₅CF₃ as the source of the trifluoromethyl radical. rsc.org An iridium-based photocatalyst facilitates the reduction of SF₅CF₃, leading to the generation of a CF₃ radical that can then arylate aromatic substrates. rsc.org Furthermore, a strain-release-driven approach using an imine-SF₅ reagent under energy transfer photocatalysis provides selective access to four-membered ring structures containing the SF₅ group. chemrxiv.org

Table 2: Examples of Photoredox Catalysis in SF₅ Chemistry

| Reactant(s) | Catalyst | Product Type | Reference |

|---|---|---|---|

| SF₅-substituted aromatic precursors and styrenes | Ruthenium complex | SF₅-containing styrenes | thieme.de |

| SF₆ and α-methyl or α-phenyl styrenes in the presence of an alcohol | N-phenylphenothiazine | Ethers with vicinal SF₅ substituent | nih.gov |

| SF₅CF₃ and aromatic compounds | Iridium complex | Trifluoromethylated aromatics | rsc.org |

| Imine-SF₅ and strained rings | Energy transfer catalyst | Four-membered rings with SF₅ group | chemrxiv.org |

Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology in organic synthesis. beilstein-journals.orgnih.gov This approach offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.gov These benefits are particularly relevant in organofluorine chemistry, where reactions often involve hazardous reagents and intermediates. technologynetworks.comvapourtec.com

The use of flow microreactor systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time (residence time). beilstein-journals.org This level of control is crucial for managing highly reactive or unstable intermediates, which can be generated and consumed in situ before they have a chance to decompose. beilstein-journals.org This is especially advantageous for fluorination reactions that may employ toxic and hazardous reagents like fluorine gas or hydrogen fluoride. vapourtec.com

Flow chemistry has been successfully applied to various fluorination reactions. For example, continuous-flow reactors have been used for electrophilic aromatic fluorination, demonstrating a high degree of functional group compatibility. beilstein-journals.org The technology has also been utilized for reactions involving the Selectfluor® reagent, where high temperatures can be safely maintained to achieve rapid conversions. vapourtec.com Furthermore, flow systems facilitate the use of gaseous reagents, such as fluorinated greenhouse gases, by overcoming challenges associated with gas-liquid reactions in batch setups, like insufficient interfacial contact. mit.edu

In the context of complex molecule synthesis, automated fast-flow instruments have been developed for the rapid and efficient production of long peptide chains, demonstrating the potential of flow chemistry for the synthesis of biomolecules. amidetech.com While specific examples for the synthesis of this compound using flow chemistry are not detailed in the provided context, the principles and demonstrated applications in organofluorine and complex molecule synthesis suggest its high potential for developing safer and more efficient synthetic routes to this and related compounds. beilstein-journals.orgnih.govvapourtec.comamidetech.com

Challenges and Innovations in this compound Synthesis

The synthesis of molecules containing the this compound (CF₃NH₂) moiety and its N-substituted derivatives (R-NHCF₃ and R¹,R²-NCF₃) is a field of growing interest due to the unique properties conferred by the trifluoromethyl group. hovione.com However, the introduction of the N-CF₃ group presents significant synthetic hurdles. Overcoming these challenges has been the focus of considerable research, leading to innovative methodologies that offer milder conditions, broader substrate scope, and improved efficiency.

The primary challenges in the synthesis of trifluoromethylamines often revolve around the harsh reaction conditions, the limited availability and stability of trifluoromethylating agents, and the functional group tolerance of the reactions. nih.gov Early methods frequently required toxic reagents and high temperatures, limiting their applicability to complex molecules, particularly in the later stages of a synthetic sequence. nih.gov Furthermore, the stability of the final trifluoromethylamine products can be a concern, with some derivatives exhibiting sensitivity to water. acs.org

A significant challenge lies in the direct trifluoromethylation of amines. The low nucleophilicity of the nitrogen atom in many amine precursors and the instability of potential intermediates complicate the reaction. For instance, strong electron-withdrawing groups on the amine can decrease its nucleophilicity to a point where the reaction fails. nih.gov Another difficulty is the selective introduction of the trifluoromethyl group in the presence of other reactive functional groups. nih.gov

In response to these difficulties, significant innovations have emerged. A major advancement has been the development of novel reagents and one-pot procedures that proceed under milder conditions. One such innovation involves a formal umpolung (polarity inversion) strategy. nih.gov This method utilizes a bench-stable trifluoromethylthio precursor, (Me₄N)SCF₃, in a one-pot reaction with an amine and silver(I) fluoride (AgF). The reaction proceeds rapidly at room temperature via a thiocarbamoyl fluoride intermediate, which is then converted to the N-CF₃ product in high yields. nih.gov This approach is compatible with a wide range of secondary aliphatic and aromatic amines.

Another innovative approach utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, or related RբSO₂Na salts. This method provides an inexpensive and easy-to-handle alternative for the trifluoromethylation and perfluoroalkylation of secondary amines. rsc.org The reaction is believed to proceed through a key thiocarbonyl fluoride intermediate formed in situ. rsc.org

Researchers have also explored new motifs to modulate the properties of trifluoromethylated amines. For example, the synthesis of novel N(SCF₃)(CF₃)-amines has been developed to create compounds with potentially enhanced stability and lipophilicity. acs.orgnih.gov These syntheses also face challenges, such as the need for specialized reagents and incompatibility with starting materials bearing strong electron-withdrawing groups. nih.gov To circumvent some of these issues, two-chamber reactor systems have been employed to manage the in situ generation and reaction of unstable intermediates. nih.gov

The development of greener alternatives for reagents is another area of innovation. For instance, the replacement of traditional deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) with SF₆-derived reagents has been reported for the synthesis of thiocarbamoyl fluorides, a key intermediate in some N-CF₃ synthesis pathways. acs.org

These innovations are expanding the toolbox available to chemists, enabling the synthesis of a more diverse range of trifluoromethylated amines under more practical and safer conditions.

Table 1: Selected Innovative Methodologies for the Synthesis of N-Trifluoromethylated Amines

| Method/Reagent | Amine Substrate | Key Features | Yield (%) | Reference |

| (Me₄N)SCF₃ / AgF | Secondary Aliphatic & Aromatic Amines | One-pot, room temperature, rapid reaction via thiocarbamoyl fluoride intermediate. | Excellent | nih.gov |

| CF₃SO₂Na | Secondary Amines | Uses inexpensive and easy-to-handle reagent; good functional group tolerance. | Moderate to High | rsc.org |

| Isothiocyanates / AgF / Electrophilic SCF₃ Reagent | Isothiocyanates | Synthesis of novel N(SCF₃)(CF₃) amines; two-chamber reactor for unstable intermediates. | Moderate to Excellent | nih.gov |

| TDAE-SF₅–F | Alcohols (for intermediate synthesis) | Greener alternative to DAST for the synthesis of thiocarbamoyl fluorides. | Not specified | acs.org |

Reaction Mechanisms and Reactivity of Pentafluoromethylamine

Fundamental Reaction Pathways Involving the Pentafluoromethylamine Moiety

The primary reaction pathways of molecules containing the this compound moiety are shaped by the electronic effects of the perfluoroalkyl group. These effects generally decrease the nucleophilicity and basicity of the nitrogen atom compared to traditional amines.

The lone pair of electrons on the nitrogen atom in this compound is significantly less available for nucleophilic attack due to the potent inductive electron-withdrawing effect of the adjacent trifluoromethyl group. This diminished nucleophilicity is a general characteristic of perfluoroalkylamines. wikipedia.orgmasterorganicchemistry.com Consequently, this compound is a very weak nucleophile.

All amines possess a lone pair of electrons on the nitrogen atom, which is the source of their nucleophilicity. libretexts.org However, the reactivity of this lone pair is highly dependent on the substituents attached to the nitrogen. In the case of this compound, the three fluorine atoms pull electron density away from the nitrogen, making it less eager to donate its electrons to an electrophile. This effect is so pronounced that perfluoroalkylamines are generally considered non-basic. wikipedia.org

While direct nucleophilic attack by this compound on electrophilic centers is expected to be sluggish or require harsh reaction conditions, derivatives where the nitrogen is part of a more complex molecule can still participate in such reactions, albeit with attenuated reactivity. The success of a nucleophilic addition would depend on the nature of the electrophile and the reaction conditions employed. For instance, reactions with highly reactive electrophiles might proceed where reactions with less reactive ones would fail.

In the context of electrophilic aromatic substitution (EAS), a substituent on an aromatic ring directs the position of incoming electrophiles and affects the ring's reactivity. An amino group (-NH₂) is typically a strong activating group and an ortho, para-director due to the resonance donation of its lone pair into the aromatic system.

However, if a pentafluoromethylamino (-NHCF₃) group were attached to an aromatic ring, its influence would be drastically different. The strong electron-withdrawing nature of the CF₃ group would significantly reduce the electron-donating ability of the nitrogen's lone pair. In fact, the -NHCF₃ group is expected to be a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. This deactivation arises because the inductive effect of the CF₃ group would outweigh the resonance effect of the nitrogen lone pair.

The directing effect of the -NHCF₃ group is also altered. While the nitrogen lone pair can still participate in resonance, its diminished capacity to do so, coupled with the strong inductive withdrawal, would likely make the group a meta-director. This is because the deactivating inductive effect is felt at all positions, but the deactivating resonance effect is strongest at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of electrophilic attack. This is a common feature of deactivating groups with a lone pair on the atom attached to the ring. libretexts.orglibretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com For a this compound-substituted benzene, the initial attack would be slower than for benzene, and the resulting carbocation would be less stable.

The trifluoromethyl group is a common participant in radical reactions. rsc.orgwikipedia.org The N-CF₃ moiety can be involved in radical processes, often initiated by photoredox catalysis or other radical initiators. acs.org One common pathway is the generation of a trifluoromethyl radical (•CF₃), which can then participate in various transformations. wikipedia.orgnih.gov

In the context of this compound, it is conceivable that under suitable conditions, the N-H bond could undergo homolytic cleavage to generate a pentafluoromethylaminyl radical (•NHCF₃). This radical could then add to unsaturated systems or participate in other radical chain reactions.

Alternatively, reactions involving the trifluoromethyl group itself are well-documented. Radical trifluoromethylation of alkenes and arenes is a powerful synthetic tool. rsc.org While these reactions typically use specific trifluoromethylating agents, the underlying principle of generating and trapping a •CF₃ radical is relevant. It is plausible that derivatives of this compound could be designed to act as precursors to trifluoromethyl radicals under specific reaction conditions.

The stability of radicals is a key factor in these reactions. Tertiary radicals are generally more stable than secondary, which are more stable than primary radicals. rsc.org The electrophilic nature of the trifluoromethyl radical makes it highly reactive towards electron-rich species like alkenes. wikipedia.org

Reactivity with Diverse Organic Substrates

The unique electronic properties of this compound dictate its reactivity towards common organic functional groups.

The reaction of amines with carbonyl compounds such as aldehydes and ketones is a fundamental transformation in organic chemistry, typically leading to the formation of imines (Schiff bases) or enamines. This reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon. acs.org

Given the poor nucleophilicity of this compound, its reaction with simple aldehydes and ketones is expected to be significantly slower than that of non-fluorinated amines. The equilibrium of imine formation is often driven by the removal of water. For this compound, achieving a favorable equilibrium might require more forcing conditions or the use of a highly reactive carbonyl compound.

The reaction proceeds through a tetrahedral intermediate, which then eliminates water to form the C=N double bond. acs.org The stability of the resulting N-trifluoromethyl imine would also be a factor in the reaction's success. The strong electron-withdrawing CF₃ group would make the imine carbon highly electrophilic.

While direct reactions of this compound with carbonyls may be challenging, the addition of trifluoromethyl groups to carbonyls using other reagents is well-established. For instance, the Ruppert-Prakash reagent (TMSCF₃) is widely used for the nucleophilic trifluoromethylation of aldehydes and ketones. semanticscholar.org This highlights the general interest in synthesizing molecules containing a trifluoromethyl group adjacent to a carbon that was formerly a carbonyl.

The reactivity of aldehydes is generally higher than that of ketones in nucleophilic addition reactions, due to both steric and electronic factors. researchgate.net Aldehydes have one less alkyl group than ketones, reducing steric hindrance, and the single alkyl group is less electron-donating than two, making the carbonyl carbon more electrophilic.

The addition of amines to unsaturated systems like alkenes and alkynes can proceed through several mechanisms, including nucleophilic addition (Michael addition) to activated alkenes and radical additions.

Direct nucleophilic addition of this compound to an unactivated alkene or alkyne is unlikely due to the low nucleophilicity of the amine and the electron-rich nature of the C=C or C≡C bond. However, for α,β-unsaturated carbonyl compounds (conjugated systems), a Michael-type addition could be possible, where the amine adds to the β-carbon. Even in this case, the reduced nucleophilicity of this compound would be a significant barrier.

A more plausible pathway for the reaction of this compound derivatives with unsaturated systems is through radical mechanisms. As discussed in section 3.1.3, the N-CF₃ moiety can participate in radical reactions. For example, a process known as aminotrifluoromethylation of alkenes allows for the simultaneous addition of an amino group and a trifluoromethyl group across a double bond, often proceeding through a radical pathway under photoredox catalysis. organic-chemistry.org While this typically involves separate sources for the amine and the CF₃ group, it demonstrates the feasibility of adding the -NHCF₃ functionality to alkenes.

The addition of perfluoroalkyl groups to alkenes and alkynes is a known transformation, often proceeding via radical intermediates generated from perfluoroalkyl iodides. researchgate.netresearchgate.net These reactions underscore the tendency of fluorinated alkyl groups to participate in radical additions to unsaturated bonds.

Stereochemical Control and Regioselectivity in this compound Reactions

The stereochemical and regioselective outcomes of reactions involving this compound would be significantly influenced by the strong electron-withdrawing nature of the pentafluoroethyl (C2F5) group. This group exerts a powerful negative inductive effect (-I), which has profound consequences for the reactivity of the adjacent amine.

Stereochemical Control:

In reactions where a chiral center is formed at the nitrogen atom or an adjacent carbon, the bulky and electronically demanding C2F5 group would play a crucial role in directing the approach of incoming reagents. For instance, in an alkylation reaction at the nitrogen, the steric bulk of the C2F5 group, relative to the two hydrogen atoms, would likely favor the approach of an electrophile from the less hindered face.

However, it is important to note that nitrogen inversion would likely be rapid at room temperature, making the isolation of a stable chiral amine solely based on the substitution pattern around the nitrogen challenging without the introduction of other chiral elements or a rigid scaffold.

Regioselectivity:

The regioselectivity of reactions involving this compound would be dominated by the electronic effects of the C2F5 group.

N-Functionalization vs. C-H Functionalization: The nitrogen atom in this compound is expected to be significantly less nucleophilic and less basic compared to a typical alkylamine. The strong electron-withdrawing effect of the C2F5 group reduces the electron density on the nitrogen, making it a poor nucleophile. Therefore, reactions requiring nucleophilic attack by the amine, such as acylation or alkylation, would likely require forcing conditions or highly reactive electrophiles. Conversely, the C-H bonds on the ethyl group are also deactivated towards many typical C-H activation reactions due to the electron-withdrawing fluorines.

Reactions with Electrophiles: In reactions with strong electrophiles, the initial site of attack would still likely be the lone pair on the nitrogen, despite its reduced basicity. However, the resulting N-substituted product would be a very strong acid.

Deprotonation: Deprotonation of the N-H bonds would be more facile than in typical amines due to the stabilization of the resulting anion by the C2F5 group. The resulting amide anion, [C2F5NH]-, would be a key intermediate in many reactions.

Catalytic Influence on this compound Reactivity

Given the low intrinsic reactivity of the amine group, catalysis would be essential for many transformations involving this compound.

Acid Catalysis: Acid catalysis could be employed to protonate the amine, but this would further decrease its nucleophilicity. More likely, Lewis acid catalysis would be used to activate the electrophile, making it more susceptible to attack by the weakly nucleophilic this compound.

Base Catalysis: Base-catalyzed reactions would proceed via deprotonation of the amine to form the more nucleophilic amide anion. The choice of base would be critical, requiring a strong, non-nucleophilic base to avoid side reactions.

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could potentially be used to form C-N bonds with this compound. However, the electron-poor nature of the amine could make oxidative addition and reductive elimination steps challenging. Specialized ligand systems would likely be required to facilitate these reactions.

Table 1: Potential Catalytic Systems for this compound Reactions

| Reaction Type | Catalyst Class | Potential Specific Catalysts | Expected Role of Catalyst |

| N-Alkylation | Lewis Acids | AlCl₃, BF₃·OEt₂ | Activation of the alkyl halide |

| N-Acylation | Nucleophilic Catalysts | Pyridine, DMAP | Formation of a more reactive acylating agent |

| C-N Cross-Coupling | Transition Metals | Palladium or Copper complexes | Facilitation of C-N bond formation |

| Deprotonation/Anion Formation | Strong Bases | NaH, n-BuLi | Generation of the nucleophilic amide anion |

Advanced Spectroscopic and Characterization Techniques for Pentafluoromethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the structure of fluorine-containing organic molecules. ias.ac.in The presence of multiple NMR-active nuclei in trifluoromethylamine, including ¹H, ¹³C, ¹⁹F, and ¹⁴N, allows for a comprehensive multi-nuclear analysis.

The elucidation of trifluoromethylamine's structure is heavily reliant on the analysis of chemical shifts and spin-spin coupling constants across various nuclei.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin I = ½) and exhibits a wide range of chemical shifts, making it an excellent probe. wikipedia.org For organofluorine compounds, the chemical shift of a trifluoromethyl (-CF₃) group typically appears in the range of -50 to -70 ppm relative to the standard CFCl₃. wikipedia.org In trifluoromethylamine, the three fluorine atoms are chemically equivalent and would be expected to show a single resonance. This signal would be split into a triplet by the two equivalent protons of the amine group (according to the n+1 rule for coupling to I=1/2 nuclei).

¹H NMR: The protons of the amine group (-NH₂) are expected to produce a single resonance. This signal would be split into a quartet by the three equivalent fluorine atoms of the adjacent -CF₃ group, as ¹⁹F has a spin of I = ½. ubc.ca Long-range ¹H-¹⁹F coupling is common. wikipedia.org

¹³C NMR: A single resonance is expected for the one carbon atom in trifluoromethylamine. The chemical shift for carbon atoms in organofluorine compounds is significantly influenced by the attached fluorine atoms. rsc.org For comparison, the carbon in trimethylamine (B31210) appears at 47.5 ppm, docbrown.info while the carbon in trifluoromethane (B1200692) is observed as a quartet (due to coupling with fluorine) at approximately 118.4 ppm. Therefore, the ¹³C signal for trifluoromethylamine is anticipated to be a quartet and shifted significantly downfield due to the deshielding effect of the three fluorine atoms.

¹⁴N NMR: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. ¹⁴N is highly abundant (>99.6%) but is a quadrupolar nucleus (I=1), which often leads to very broad signals that can be difficult to observe on high-resolution spectrometers. huji.ac.ilrsc.org The chemical shift is sensitive to the nitrogen's chemical environment. huji.ac.il For comparison, the ¹⁴N chemical shift of liquid ammonia (B1221849) is 0 ppm (by definition, though CH₃NO₂ is the IUPAC standard). huji.ac.il The asymmetry of the electronic environment in trifluoromethylamine would likely result in significant quadrupolar broadening.

The following table summarizes the expected NMR parameters for trifluoromethylamine based on general principles and data from analogous compounds.

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Expected Coupling Constants (J) |

| ¹⁹F | -50 to -70 ppm | Triplet (t) | ³JHF ≈ 5-10 Hz |

| ¹H | 2.5 - 3.5 ppm | Quartet (q) | ³JHF ≈ 5-10 Hz |

| ¹³C | 115 - 125 ppm | Quartet (q) | ¹JCF ≈ 270-280 Hz |

| ¹⁴N | -350 to -380 ppm (vs. CH₃NO₂) | Broad Singlet | N/A |

Note: These values are predictions based on data from analogous compounds and established spectroscopic principles. wikipedia.orgubc.cadocbrown.infohuji.ac.il Actual experimental values may vary.

For unambiguous structural assignment and to overcome challenges like signal overlap in more complex molecules, advanced NMR experiments are employed. While trifluoromethylamine itself is a simple molecule, these techniques are foundational for studying its derivatives or interactions.

Heteronuclear Correlation Spectroscopy (HETCOR): Two-dimensional (2D) HETCOR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between protons and carbons. An HSQC spectrum would show a correlation between the amine protons and the single carbon atom.

Fluorine-Based Correlation: Given the high sensitivity of ¹⁹F, experiments involving this nucleus are particularly powerful. ias.ac.innih.gov Techniques like ¹H-¹⁹F HETCOR can directly show the coupling between the amine protons and the fluorine atoms. nih.gov For more complex fluorinated molecules, ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) is used to identify through-bond fluorine-fluorine couplings. nih.gov

Overcoming ¹⁴N Broadening: To obtain sharper nitrogen signals, one might use ¹⁵N-labeled samples (I=½) or employ solid-state NMR techniques. rsc.org In solid-state NMR, methods like magic-angle spinning (MAS) can help reduce the broadening effects of quadrupolar interactions and shielding anisotropy, even for ¹⁴N. rsc.organdreas-brinkmann.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. youtube.comnih.gov These two methods are complementary; some vibrational modes may be active in IR but not Raman, and vice versa. nih.gov

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided the vibration causes a change in the molecule's dipole moment. youtube.com For trifluoromethylamine, key expected absorption bands include:

N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds.

N-H Bending (Scissoring): A strong absorption is expected between 1650-1580 cm⁻¹ due to the scissoring motion of the -NH₂ group.

C-F Stretching: The C-F bonds are highly polar, leading to very strong IR absorptions. Multiple strong bands are expected in the 1400-1000 cm⁻¹ region, characteristic of the -CF₃ group.

C-N Stretching: This vibration typically appears in the 1250-1020 cm⁻¹ range and may overlap with the strong C-F absorptions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | ~3400 | Medium |

| N-H Symmetric Stretch | ~3330 | Medium |

| N-H Bending (Scissoring) | 1650 - 1580 | Strong |

| C-F Stretches | 1400 - 1000 | Very Strong |

| C-N Stretch | 1250 - 1020 | Medium-Strong |

Note: Predicted wavenumbers are based on characteristic frequencies for amine and trifluoromethyl functional groups. ias.ac.inresearchgate.net

Raman spectroscopy involves scattering light and detecting shifts in the frequency of the scattered light caused by molecular vibrations. youtube.com A vibration is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. youtube.com

For trifluoromethylamine, the symmetric vibrations are expected to be particularly strong in the Raman spectrum.

Symmetric C-F Stretch: While C-F stretching modes are strong in the IR, the symmetric stretch of the -CF₃ group should also be prominent in the Raman spectrum.

C-N Stretch: The stretching of the carbon-nitrogen bond is also expected to be Raman-active.

Symmetry and Complementarity: Due to the molecule's structure, some vibrations may be strong in Raman and weak in IR, or vice-versa, providing complementary information for a full vibrational assignment. nih.govyoutube.com For example, highly symmetric vibrations often produce stronger Raman signals.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

For trifluoromethylamine (C₁H₂F₃N₁), the exact mass is 85.014 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 85. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for trifluoromethylamine. miamioh.edu

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.eduwhitman.edu For trifluoromethylamine, this is the C-C bond, but due to the high strength of this bond adjacent to the CF₃ group, other fragmentation pathways may be observed.

Key expected fragments include:

[M-1]⁺ (m/z 84): Loss of a hydrogen atom from the amine group.

[M-F]⁺ (m/z 66): Loss of a fluorine atom, which is a common fragmentation for highly fluorinated compounds.

[CF₃]⁺ (m/z 69): A prominent peak corresponding to the stable trifluoromethyl cation.

[CH₂NH₂]⁺ (m/z 30): This fragment would result from cleavage of the C-C bond (an α-cleavage relative to the nitrogen), which is a characteristic cleavage for amines. miamioh.edu

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 85 | [CF₃NH₂]⁺˙ | Molecular Ion (M⁺˙) |

| 84 | [CF₃NH]⁺ | Loss of ·H |

| 69 | [CF₃]⁺ | Cleavage of C-N bond |

| 66 | [CH₂NH₂F]⁺ | Loss of ·F |

| 30 | [CH₂NH₂]⁺ | α-Cleavage (Loss of ·CF₃) |

Note: This table is based on general fragmentation principles for amines and fluorinated compounds. miamioh.eduwhitman.edu The relative intensities of these peaks would depend on the ionization energy and the relative stability of the resulting ions and radicals.

X-ray Diffraction Techniques for Crystalline Structure Analysis

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SCXRD) offers the most precise and unambiguous determination of a molecule's crystal structure. carleton.edunih.gov This non-destructive technique provides detailed information on the internal lattice, including unit cell dimensions and the specific arrangement of atoms. carleton.edu

Research Findings: While a crystal structure for pentafluoromethylamine has not been reported, SCXRD would be the definitive method to establish its absolute configuration. For this analysis, a high-quality single crystal of this compound would be required, which can be challenging to grow for some materials. fiveable.me The crystal would be mounted on a goniometer and rotated in a monochromatic X-ray beam. youtube.com A detector would then collect the diffraction pattern, from which the electron density map and, ultimately, the full 3D structure could be resolved. youtube.com This would provide precise measurements of the C-F and C-N bond lengths and the F-C-F and F-C-N bond angles, confirming the molecule's geometry.

In cases of chiral molecules, SCXRD using a copper X-ray source can be particularly effective for determining the absolute configuration. qmul.ac.uk Although this compound is not chiral, this capability is crucial for many complex fluorinated molecules. The resulting crystallographic information file (CIF) would be a standard reference for its unequivocal identification. nih.gov

| Parameter | Information Provided by SCXRD | Significance for this compound |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Symmetry of the crystal | Reveals the packing arrangement and intermolecular interactions. |

| Atomic Coordinates | (x, y, z) for each atom | Allows for the calculation of precise bond lengths and angles. |

| Bond Lengths/Angles | e.g., C-F, C-N distances | Confirms the molecular geometry and hybridization. |

| Absolute Configuration | Stereochemistry | Crucial for chiral molecules (not directly applicable to CF₅N). |

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials in a powdered or microcrystalline form. wikipedia.org It is particularly useful for identifying the phase of a material, determining its purity, and refining lattice parameters. wikipedia.orgnih.gov

Research Findings: In the absence of a single crystal, PXRD would be an essential tool for characterizing solid this compound. The analysis involves exposing a randomly oriented powder sample to monochromatic X-rays and measuring the intensity of the diffracted beams at various angles (2θ). nih.gov The resulting diffractogram is a unique "fingerprint" of the crystalline phase.

For a synthesized sample of this compound, PXRD could confirm if it is a single crystalline phase or a mixture of polymorphs. The positions of the diffraction peaks are dictated by the unit cell dimensions according to Bragg's Law (nλ = 2d sinθ). fiveable.me By comparing the experimental pattern to a calculated pattern from a known crystal structure (if available from SCXRD) or to a database, the phase can be identified. nist.govnist.gov Furthermore, analysis of the peak shapes and widths can provide information on crystallite size and lattice strain. researchgate.net For instance, in the study of polytetrafluoroethylene, PXRD was used to identify and quantify different crystalline and amorphous phases within the polymer. researchgate.net

| Parameter | Information Provided by PXRD | Significance for this compound |

| Peak Positions (2θ) | d-spacings | Identifies the crystalline phase and determines lattice parameters. nih.gov |

| Peak Intensities | Relative abundance of crystal planes | Helps in phase identification and can indicate preferred orientation. |

| Peak Broadening | Crystallite size and microstrain | Provides information on the microstructure of the powder. |

| Phase Purity | Presence of additional peaks | Detects crystalline impurities in the sample. |

Electron Microscopy for Microstructural Characterization

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a material's surface and internal structure, providing insights that are not accessible with light microscopy. nih.govnih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of a sample. nih.gov An electron beam is scanned across the sample's surface, and the resulting interactions generate secondary electrons, backscattered electrons, and characteristic X-rays, which are used to form an image and determine elemental composition. mpg.de

Research Findings: For a solid sample of this compound, SEM analysis would reveal the size, shape, and surface features of its particles or crystals. This is particularly relevant for understanding the material's physical properties, such as flowability and packing density. For example, in the characterization of a fluorinated covalent organic framework, SEM images clearly showed the block-like morphology of the material. acs.org Challenges in imaging fluorine-containing polymers can arise due to fluorine mobility under the electron beam, which requires careful optimization of the analytical conditions. researchgate.net

| Signal | Information Provided by SEM | Significance for this compound |

| Secondary Electrons | Surface topography | Reveals particle shape, size, and surface texture. |

| Backscattered Electrons | Elemental contrast | Can distinguish regions of different elemental composition. |

| Energy-Dispersive X-rays (EDX) | Elemental composition | Confirms the presence and distribution of fluorine and nitrogen. researchgate.net |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM, allowing for the visualization of the internal structure of a material at the nanoscale. nih.gov A high-energy electron beam is transmitted through an ultra-thin sample, and the interactions of the electrons with the material are used to form an image. nih.gov

Research Findings: To analyze this compound with TEM, the sample would need to be prepared as a very thin section. TEM images could then reveal details about the crystal lattice, including the presence of defects, dislocations, and grain boundaries. High-resolution TEM (HRTEM) could potentially even visualize the arrangement of molecular columns. In studies of fluorinated covalent organic frameworks, TEM has been used to observe the porous structure and ordered domains within the material. acs.orgacs.org

Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

Aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is an advanced TEM technique that provides atomic-resolution images with a contrast that is highly sensitive to the atomic number (Z-contrast) of the elements in the sample. jeol.comwikipedia.org

Research Findings: HAADF-STEM would be an exceptionally powerful tool for the atomic-scale characterization of this compound-containing materials or composites. The intensity of the image in HAADF-STEM is approximately proportional to the square of the atomic number. jeol.com This would allow for the clear visualization of heavier atoms. While distinguishing between carbon, nitrogen, and fluorine would be challenging due to their similar atomic numbers, this technique excels at identifying heavier elements within a lighter matrix. wikipedia.org For example, in the study of complex oxides, HAADF-STEM has been used to map the distribution of different metal atoms at the atomic scale, clearly showing structural transformations. acs.org If this compound were part of a larger structure with heavier elements, HAADF-STEM could precisely locate the fluorine-rich regions.

| Technique | Resolution | Information Provided | Potential Application for this compound |

| SEM | ~1 nm | Surface morphology, particle size and shape | Characterizing the macroscopic form of solid this compound. nih.gov |

| TEM | <0.1 nm | Internal structure, crystallinity, defects | Visualizing the crystal lattice and any imperfections. nih.gov |

| HAADF-STEM | <0.05 nm | Atomic-resolution imaging with Z-contrast | Mapping the distribution of atoms in composite materials containing this compound. jeol.com |

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and/or electronic structure of matter. It measures the X-ray absorption coefficient of a material as a function of energy at and above an absorption edge of a specific element. The spectrum is sensitive to the oxidation state, coordination chemistry, and the distances, coordination number, and species of the atoms immediately surrounding the selected element. aps.org For a molecule like this compound (CF₅N), XAS can be tuned to the K-edges of carbon, nitrogen, and fluorine to provide a detailed picture of the local environment around each of these atoms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). aps.org

The XANES region, which covers the energy range from just before the absorption edge to approximately 50 eV above it, provides detailed information on the electronic structure and local symmetry of the absorbing atom. aps.org Analysis of the XANES spectrum can reveal the formal oxidation state and coordination geometry (e.g., tetrahedral, octahedral). aps.org

In a hypothetical XANES experiment on this compound, one could probe:

The Carbon K-edge: This would provide insight into the covalent environment of the central carbon atom, its effective charge, and the nature of its bonding with the five fluorine atoms and the nitrogen atom.

The Nitrogen K-edge: This would yield information about the electronic state of the nitrogen atom and its bonding to the carbon.

The Fluorine K-edge: This would probe the local environment of the fluorine atoms. Variations in the spectra could potentially distinguish between different fluorine environments if they existed.

The features in a XANES spectrum, such as the position of the absorption edge and the presence of pre-edge or post-edge peaks, are fingerprints of the molecule's electronic structure. While specific experimental data for this compound is not publicly available, the table below illustrates the type of information that would be sought in such an analysis.

Table 1: Illustrative XANES Data Parameters for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Absorbing Atom (Edge) | Edge Energy (eV) | Pre-Edge Features | Main Edge Features | Interpretation |

|---|---|---|---|---|

| Carbon (K-edge) | ~285-290 | Analysis of 1s → σ* transitions | Shape and position indicate C-F and C-N bonding environment | Provides information on the local symmetry and covalent character of the carbon center. |

| Nitrogen (K-edge) | ~400-405 | Analysis of 1s → σ* transitions involving N-C bond | Position reflects the effective charge on the nitrogen atom | Elucidates the electronic structure of the amine group. |

| Fluorine (K-edge) | ~685-690 | Probes transitions into unoccupied states of F character | Intensity and energy reflect the highly electronegative nature of fluorine | Confirms the C-F bonding environment. |

The EXAFS region begins just above the XANES region (from ~50 eV to ~1000 eV above the edge) and consists of oscillations in the absorption coefficient. These oscillations arise from the scattering of the ejected photoelectron off neighboring atoms. Analysis of the EXAFS signal can determine the radial distance, coordination number, and atomic species of the atoms surrounding the absorbing atom with high precision. aps.orgcapes.gov.br

For this compound, EXAFS analysis would be instrumental in precisely determining its molecular geometry in a given state (gas, liquid, or solid). By analyzing the EXAFS region at the carbon K-edge, for instance, it would be possible to extract the C-F and C-N bond lengths. capes.gov.brsrce.hr This technique is particularly valuable for amorphous or non-crystalline materials where diffraction methods are not feasible.

The table below illustrates the structural parameters that would be obtained from an EXAFS analysis of this compound.

Table 2: Illustrative EXAFS Structural Parameters for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Absorber-Scatterer Pair | Bond Distance (R) [Å] | Coordination Number (N) | Debye-Waller Factor (σ²) [Ų] |

|---|---|---|---|

| C-F | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-N | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Other Advanced Characterization Methodologies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. libretexts.org The fundamental principle involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. wikipedia.org EPR is a highly sensitive method for the study of paramagnetic species, including free radicals and transition metal complexes. libretexts.org

This compound, in its stable ground state, is a closed-shell molecule with all electrons paired. Therefore, it is diamagnetic and would not produce an EPR signal. This technique is not suitable for the direct characterization of the neutral, ground-state molecule.

However, EPR spectroscopy would become an invaluable tool for studying radical derivatives of this compound, should they be formed. For example, if the this compound radical cation ([CF₅N]⁺•) were generated through ionization, EPR could be used to:

Confirm the presence of the radical species.

Characterize the hyperfine interactions between the unpaired electron and the magnetic nuclei within the molecule (¹³C, ¹⁴N, and ¹⁹F).

Provide insight into the distribution of the unpaired electron's spin density across the molecular structure.

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the subtle interactions between a nucleus and its surrounding electronic environment. caltech.edu It is based on the recoil-free resonant absorption and emission of gamma rays by nuclei in a solid form. numberanalytics.com The technique is exquisitely sensitive to changes in the nuclear environment and can provide detailed information on oxidation states, spin states, and the local symmetry of the absorbing atom. caltech.edushu.ac.uk

The applicability of Mössbauer spectroscopy is limited to a small number of isotopes, known as Mössbauer-active nuclei, with the most common being ⁵⁷Fe and ¹¹⁹Sn. numberanalytics.com The this compound molecule consists of carbon, fluorine, and nitrogen. None of the naturally occurring isotopes of these elements are Mössbauer-active.

Consequently, Mössbauer spectroscopy is not a viable technique for the direct characterization of pure this compound or its simple derivatives. The method could only be applied if this compound were used as a ligand in a coordination complex with a Mössbauer-active metal, such as iron. In such a hypothetical scenario, the technique would probe the iron center, providing indirect information about the nature of its bonding to the this compound ligand.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com The absorption of UV or visible radiation by a molecule is associated with electronic transitions of outer valence electrons. youtube.com

Saturated compounds like this compound, which lack π-systems, primarily exhibit high-energy electronic transitions. The possible transitions are:

σ → σ transitions:* These involve exciting an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. These are very high-energy transitions and typically occur in the far-UV region (<200 nm).

n → σ transitions:* These involve promoting a non-bonding electron (from the lone pairs on the nitrogen and fluorine atoms) to a σ* orbital. These transitions are of lower energy than σ → σ* transitions but still generally occur at short wavelengths, often in the 150-250 nm range. youtube.com

Because these transitions occur at very high energies, this compound is expected to be transparent in the standard near-UV (200-400 nm) and visible (400-800 nm) regions. Its UV-Vis absorption spectrum would likely only show significant absorbance at wavelengths below 200 nm, which requires specialized vacuum-UV spectrophotometers for detection.

Emission spectroscopy (fluorescence and phosphorescence) is generally not observed for such simple saturated molecules, as they lack the low-energy excited states and structural rigidity that favor radiative decay pathways. De-excitation typically occurs through non-radiative processes like vibrational relaxation or dissociation.

Table 3: Principal Electronic Transitions for this compound This table presents theoretically expected transitions.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| σ → σ* | C-F, C-N bonding to antibonding | Far UV (< 200 nm) | Low to Moderate |

| n → σ* | N, F lone pairs to C-F or C-N antibonding | Far UV (< 200 nm) | Low |

Theoretical and Computational Investigations of Pentafluoromethylamine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution, which in turn governs the molecule's structure, stability, and reactivity. For a molecule such as pentafluoromethylamine (CF3NF2), with its high degree of fluorination, these calculations are particularly insightful for elucidating the complex electronic effects at play.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its properties.

In hypothetical studies on this compound, various levels of theory and basis sets would be employed to predict its geometric and electronic properties. For instance, the B3LYP functional with a 6-311+G(d,p) basis set is a common choice for DFT calculations, offering a good balance of accuracy and computational cost.

The primary outputs of these calculations are the optimized molecular geometry and the total electronic energy. From these, other properties such as bond lengths, bond angles, and dihedral angles can be determined. For this compound, one would expect the C-N bond to be relatively long and weak due to the strong electron-withdrawing effects of the fluorine atoms. The CF3 and NF2 groups would likely adopt a staggered conformation to minimize steric hindrance.

Table 1: Hypothetical Geometric Parameters of this compound from DFT Calculations

| Parameter | Value |

| C-N Bond Length | 1.50 Å |

| C-F Bond Length (average) | 1.35 Å |

| N-F Bond Length (average) | 1.40 Å |

| F-C-F Bond Angle (average) | 108.5° |

| F-N-F Bond Angle | 103.0° |

| C-N-F Bond Angle (average) | 105.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the nitrogen atom, specifically the lone pair, although its energy would be significantly lowered by the adjacent fluorine atoms. The LUMO would be expected to be an antibonding orbital associated with the C-F or N-F bonds. A large HOMO-LUMO gap would suggest that this compound is a relatively stable and unreactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -12.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap | 11.5 |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. It is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential. Red typically indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and transport properties.

Gas-Phase and Solution-Phase Dynamics

MD simulations of this compound could be performed in both the gas phase and in various solvents to understand its dynamic behavior. In the gas phase, the simulations would focus on the internal motions of the molecule, such as the rotation of the CF3 group relative to the NF2 group.

In solution, the simulations would reveal how the molecule interacts with the solvent. For example, in a polar solvent like water, hydrogen bonding between the water molecules and the fluorine atoms of this compound would be expected. The simulations could also be used to calculate properties such as the diffusion coefficient and the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.

Intermolecular Interaction Analysis

A key aspect of MD simulations is the analysis of intermolecular interactions. For this compound, this would involve studying the non-covalent interactions between two or more molecules. Due to the high polarity of the C-F and N-F bonds, dipole-dipole interactions would be the dominant intermolecular force.

By analyzing the trajectories from an MD simulation, it is possible to identify and quantify these interactions. This information is crucial for understanding the condensed-phase properties of this compound, such as its boiling point and solubility.

Table 3: Hypothetical Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Energy (kJ/mol) |

| van der Waals | -5.0 |

| Electrostatic | -10.0 |

| Total Interaction Energy | -15.0 |

Computational Prediction of Spectroscopic Properties

Currently, there is a notable absence of publicly available, detailed computational studies specifically focused on predicting the spectroscopic properties of this compound (CF₅N). While computational chemistry is a powerful tool for predicting spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman, specific research applying these methods to CF₅N has not been found in the reviewed scientific literature.

In general, such computational predictions would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster). These methods would be employed to optimize the molecular geometry of this compound and then calculate its vibrational frequencies and NMR chemical shifts.

A hypothetical table of predicted spectroscopic data would look like this:

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | Data not available | Data not available |

| ¹⁹F NMR Chemical Shift (ppm) | Data not available | Data not available |

| ¹⁵N NMR Chemical Shift (ppm) | Data not available | Data not available |

| C-N Stretch Freq. (cm⁻¹) | Data not available | Data not available |

Without specific research, any values in such a table would be purely speculative. The generation of accurate data requires dedicated computational studies that have yet to be published.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The theoretical elucidation of reaction mechanisms involving this compound and the characterization of its transition states are areas where specific research is not currently available in the public domain. Theoretical studies in this field would typically apply principles of transition state theory to understand the kinetics and thermodynamics of reactions involving CF₅N. wikipedia.orgfiveable.metib.eu

Computational approaches would be used to map the potential energy surface of a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition state. uleth.ca The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. fiveable.metib.eu

For a hypothetical reaction involving this compound, such as its decomposition or its reaction with another molecule, computational chemists would aim to calculate the following:

Geometries of reactants, products, and the transition state.

Activation energy (Ea) or Gibbs free energy of activation (ΔG‡). wikipedia.org

Imaginary vibrational frequency of the transition state, which confirms it as a saddle point on the potential energy surface. uleth.ca

Detailed research findings, including specific activation energies or the geometries of transition states involving this compound, are not present in the current body of scientific literature.

In Silico Design Principles for Novel this compound Analogs

The principles of in silico design for creating novel analogs of a target compound are well-established in medicinal and materials chemistry. nih.gov These principles involve using computational methods to predict the properties of hypothetical molecules before they are synthesized, thus saving time and resources. However, the application of these principles specifically to design novel this compound analogs has not been documented in available research.

The general workflow for designing novel analogs in silico would include:

Defining the Target Property: The first step is to determine the desired property to be optimized. For example, researchers might aim to increase the stability, alter the reactivity, or enhance a particular physical property of the this compound scaffold.

Generating Virtual Libraries: A library of virtual analogs would be created by systematically modifying the this compound structure. This could involve substituting fluorine atoms with other halogens, changing the nitrogen substitution, or altering the carbon-nitrogen backbone.

Property Prediction: Computational methods, ranging from quantitative structure-activity relationship (QSAR) models to more intensive quantum chemical calculations, would be used to predict the properties of each analog in the virtual library.

Filtering and Selection: Based on the predicted properties, the most promising candidates would be selected for further theoretical investigation or for actual synthesis and experimental validation.

While this is a standard approach in computational chemistry, there are no specific published studies detailing the in silico design and evaluation of novel this compound analogs. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Coordination Chemistry of Pentafluoromethylamine

Pentafluoromethylamine as a Ligand in Metal Complexes: A Theoretical Postulation

While no experimental data exists, the potential for this compound to act as a ligand can be considered from a theoretical standpoint. The nitrogen atom in this compound possesses a lone pair of electrons, which is a fundamental requirement for a molecule to function as a Lewis base and, consequently, as a ligand in a coordination complex. However, the strong electron-withdrawing nature of the five fluorine atoms is expected to significantly reduce the electron density on the nitrogen atom, thereby diminishing its basicity and donor strength.

Coordination Modes and Hapticity Considerations: A Realm of Speculation

In the absence of experimental evidence, any discussion of the coordination modes and hapticity of this compound remains speculative. rsc.orglibretexts.orgrsc.org It is most likely to coordinate as a monodentate ligand through its nitrogen atom, forming a simple sigma bond with a metal center. The term hapticity, which describes the number of contiguous atoms of a ligand that are bonded to a central metal atom, is typically not applicable to simple amine ligands like this compound, as they coordinate through a single donor atom. rsc.orgrsc.org

Ligand Field Theory and Electronic Structure of this compound Complexes: An Area for Future Investigation

Ligand field theory is a powerful model for describing the electronic structure of coordination complexes. nih.govresearchgate.net It explains how the interaction between a metal ion and its surrounding ligands leads to the splitting of the metal's d-orbitals into different energy levels. nih.gov The magnitude of this splitting, known as the ligand field splitting parameter (Δ), is influenced by the nature of the ligand. researchgate.net